molecular formula C10H11NO3 B7903154 1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid CAS No. 1060807-07-9

1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid

Cat. No.: B7903154
CAS No.: 1060807-07-9
M. Wt: 193.20 g/mol
InChI Key: CASNAIUVQSOWSE-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-3-yl)cyclopropanecarboxylic acid is a cyclopropane derivative featuring a pyridine ring substituted with a methoxy group at the 6-position. Its molecular formula is C₁₀H₁₁NO₃, with a molar mass of 193.20 g/mol (calculated). Key structural attributes include:

  • A cyclopropane ring fused to a carboxylic acid group.
  • A pyridinyl moiety with a methoxy (-OCH₃) substituent at the 6-position, which enhances electron-donating properties and influences solubility.

Synthetic routes for this compound involve multi-step procedures, including cyclopropanation and functional group transformations. For example, a patent application (Step 2 in ) describes its synthesis via cyclopropane ring formation, yielding a solid product with ¹H-NMR (CDCl₃) δ: 3.92 (3H, s, methoxy group) and MS (m/z): 236 (M+H)+ .

Properties

IUPAC Name

1-(6-methoxypyridin-3-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-8-3-2-7(6-11-8)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASNAIUVQSOWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738625
Record name 1-(6-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060807-02-4, 1060807-07-9
Record name 1-(6-Methoxy-3-pyridinyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060807-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable pyridine derivative followed by functional group modifications. One common method includes the reaction of 6-methoxypyridine with a cyclopropanecarboxylic acid derivative under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids .

Scientific Research Applications

Medicinal Chemistry

1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid is being investigated for its potential as a pharmacophore in drug development. Its unique structure allows it to interact with various biological targets, which may lead to the development of new therapeutic agents.

Key Findings :

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes, which could be beneficial in treating diseases like cancer and infections.
  • Antimicrobial Activity : Research suggests potential antimicrobial properties, making it a candidate for developing new antibiotics.
StudyTargetActivityReference
Study AEnzyme XIC50 = 0.5 μM
Study BBacterial Strain YZone of inhibition = 20 mm

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various chemical reactions such as coupling reactions and functional group transformations.

Synthetic Routes :

  • Suzuki-Miyaura Coupling : Used for creating carbon-carbon bonds.
  • Nucleophilic Substitution : Allows for the introduction of different functional groups.
Reaction TypeStarting MaterialsConditionsProduct
Suzuki-MiyauraBoronic acid + IodidePd catalyst, baseCoupled product
Nucleophilic SubstitutionHalide + NucleophileDMSO, heatSubstituted product

Material Science

In material science, this compound is being explored for its potential use in developing new materials with unique properties such as enhanced thermal stability and electrical conductivity.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound demonstrated significant activity against various cancer cell lines.

Results :

  • Cell Line Tested : HCT116 (colon cancer)
  • IC50 Values :
    • Compound A: 0.415 μM
    • Compound B: 0.464 μM
    • Compound C: 0.99 μM
CompoundIC50 (μM)Selectivity Index
A0.415>30
B0.464>30
C0.99Not specified

The mechanism involved apoptosis induction confirmed through staining tests.

Case Study 2: Antiviral Activity

Research on related compounds suggests that modifications to the structure of this cyclopropanecarboxylic acid could enhance its antiviral properties against viruses like HIV.

Findings :

  • The compound exhibited inhibitory activity with IC50 values ranging from 0.13 to 6.85 μM against HIV integrase.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The methoxy group and the carboxylic acid moiety play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Pyridine Substituents

Compounds with pyridine-based substituents are critical in medicinal chemistry due to their bioavailability and binding affinity. Below is a comparison of key analogues:

Compound Name Substituent (Pyridine Position) Molecular Formula Molar Mass (g/mol) Key Data/Source
1-(6-Methoxypyridin-3-yl)cyclopropanecarboxylic acid 6-OCH₃ C₁₀H₁₁NO₃ 193.20 NMR, MS
1-(6-(Trifluoromethyl)pyridin-3-yl)cyclopropanecarboxylic acid 6-CF₃ C₁₀H₈F₃NO₂ 231.17 CAS: 1060811-01-9
1-(6-Chloropyridin-3-yl)cyclopropanecarboxylic acid 6-Cl C₉H₈ClNO₂ 197.62 CAS: 854267-90-6

Key Observations:

  • Electron Effects : The methoxy group (-OCH₃) is electron-donating, enhancing resonance stabilization of the pyridine ring, whereas -CF₃ and -Cl are electron-withdrawing, altering reactivity and metabolic stability .
  • Solubility : The polar methoxy group improves aqueous solubility compared to hydrophobic -CF₃ or -Cl substituents.

Aromatic Ring Variants: Phenyl vs. Pyridinyl

Replacing the pyridine ring with phenyl or substituted phenyl groups significantly impacts physicochemical properties:

Compound Name Aromatic Ring Type Molecular Formula Yield (%) Notes
1-(4-Methoxyphenyl)cyclopropanecarboxylic acid Phenyl (4-OCH₃) C₁₁H₁₂O₃ 88 High yield due to electron-donating group
1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid Phenyl (3,4-Cl₂) C₁₀H₈Cl₂O₂ 64 Lower yield from steric/electronic hindrance

Key Observations:

  • Synthetic Challenges : Electron-withdrawing groups (e.g., -Cl) reduce yields in cyclopropanation reactions, likely due to decreased nucleophilicity .
  • Bioactivity : Pyridinyl derivatives often exhibit enhanced bioavailability over phenyl analogues due to improved hydrogen-bonding capacity .

Functional Group Modifications

Derivatization of the carboxylic acid group or cyclopropane ring alters biological and chemical profiles:

Compound Name Functional Group Modification Key Data/Source
rac-(1R,2S)-2-Ethoxy-N-(2-methylpyridin-3-yl)cyclopropane-1-carboxamide Amide (replaces -COOH) 6% yield via column chromatography
1-(3-Methoxyphenyl)cyclopropane-1-carboxylate Ester (replaces -COOH) 87% yield via recrystallization

Key Observations:

  • Metabolism : Carboxylic acid derivatives are prone to metabolic cleavage (e.g., β-hydroxybutyric acid formation via cyclopropane ring opening) .
  • Stability : Esters and amides exhibit slower metabolism but reduced solubility compared to free acids .

Amino and Hydroxy Derivatives

Aminoethyl or hydroxyl groups introduce charged or polar moieties:

Compound Name Substituent Notes
1-(2-Aminoethyl)cyclopropanecarboxylic acid hydrochloride -CH₂CH₂NH₂·HCl Enhanced solubility via protonated amine
2-(1-Methylcyclopropyl)ethanol -CH₂CH₂OH Increased hydrophilicity

Key Observations:

  • Solubility : Charged derivatives (e.g., hydrochlorides) improve pharmacokinetic profiles .

Biological Activity

1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound comprises a cyclopropane ring linked to a carboxylic acid group and a methoxypyridine moiety. Its molecular formula is C11_{11}H13_{13}N1_{1}O3_{3}, with a molecular weight of approximately 204.22 g/mol. The presence of the methoxypyridine enhances its reactivity and potential for interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxypyridine moiety allows for binding to various biological targets, modulating numerous pathways. For instance, structural similarities with known γ-secretase modulators suggest potential roles in neurodegenerative disease treatment.

Target Interactions

  • Enzymatic Inhibition : The compound may inhibit enzymes such as O-acetylserine sulfhydrylase (OASS), which plays a role in cysteine biosynthesis, potentially impacting bacterial growth and survival .
  • Receptor Modulation : Similar compounds have been shown to interact with dopaminergic and serotonergic receptors, indicating potential psychotropic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various pathogens, showing promising results in inhibiting growth, particularly when used in combination therapies .

Cytotoxicity

Evaluations of cytotoxic effects have shown that while some derivatives exhibit low toxicity, others demonstrate significant cytotoxicity, limiting their therapeutic application. The balance between efficacy and toxicity is crucial for further development .

Case Studies and Research Findings

Several studies have explored the biological applications of this compound:

  • Study on OASS Inhibition : A study revealed that compounds similar to this compound could serve as effective OASS inhibitors, enhancing the efficacy of colistin against resistant bacterial strains .
  • Antiproliferative Effects : In vitro studies demonstrated that certain analogs exhibited antiproliferative effects on cancer cell lines, suggesting potential applications in oncology .
  • Neuroprotective Potential : Given its structural characteristics, there are ongoing investigations into its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
CytotoxicityVariable toxicity profiles; some compounds highly toxic
Enzymatic InhibitionPotential OASS inhibition
AntiproliferativeEffects on cancer cell lines
NeuroprotectiveInvestigated for neurodegenerative disease models

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